ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions . Another method involves reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: This compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar structural features.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Used in the synthesis of 2-phenylthiomethyl-indole derivatives.
Uniqueness
Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
Ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
This compound belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The compound can be synthesized through reactions involving 6-methylindole and ethyl chloroformate, typically using bases like triethylamine. This process yields the desired product with high purity when optimized for industrial applications .
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. It has been shown to modulate enzyme activity and receptor interactions, leading to various pharmacological effects. Notably, it may inhibit specific enzymes associated with inflammatory processes and cancer cell proliferation .
Biological Activities
Research indicates that compounds within the indole family exhibit a wide range of biological activities, including:
- Antimicrobial : Indole derivatives have demonstrated effectiveness against various pathogens.
- Anticancer : this compound has been implicated in inhibiting cancer cell growth through apoptosis induction.
- Anti-inflammatory : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective : Recent studies suggest potential neuroprotective effects through modulation of neurotransmitter systems .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and colorectal (HT29) cancers. The mechanism was linked to the induction of apoptosis via caspase activation .
- Anti-inflammatory Effects : In an experimental model of inflammation, this compound showed a marked reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Properties : Research indicated that this compound could enhance neuronal survival under oxidative stress conditions, likely through antioxidant mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
Compound Name | Biological Activity | IC50 (μM) | Reference |
---|---|---|---|
Ethyl Indole-2-Carboxylate | Anticancer | 25 | Reddy et al., 2020 |
Methyl Indole Derivative | Antimicrobial | 30 | Nakhi et al., 2011 |
Ethyl Indol-3-Carboxylic Acid | Anti-inflammatory | 15 | Liu et al., 2016 |
This table illustrates that while many indole derivatives share similar biological activities, the specific substitution pattern in this compound may confer distinct pharmacological advantages.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 6-methyl-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-6,11,13H,3,7H2,1-2H3 |
InChI Key |
BMXBAFJHEMZYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)C |
Origin of Product |
United States |
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